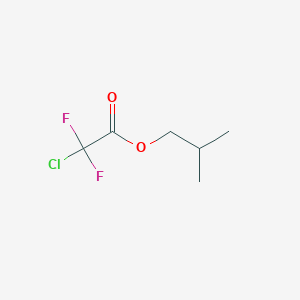
Diethyl(2-methylprop-2-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-methylprop-2-en-1-yl)alumane is an organoaluminum compound with the molecular formula C8H17Al It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(2-methylprop-2-en-1-yl)alumane can be synthesized through the reaction of diethylaluminum chloride with 2-methylprop-2-en-1-ylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The reaction proceeds as follows:
Et2AlCl+CH2=C(CH3)MgBr→Et2AlCH2=C(CH3)+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-methylprop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and Lewis acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
Diethyl(2-methylprop-2-en-1-yl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.
Mécanisme D'action
The mechanism by which diethyl(2-methylprop-2-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The aluminum atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.
Uniqueness
Diethyl(2-methylprop-2-en-1-yl)alumane is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organoaluminum compounds may not be as effective.
Propriétés
Numéro CAS |
138240-15-0 |
|---|---|
Formule moléculaire |
C8H17Al |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
diethyl(2-methylprop-2-enyl)alumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-4(2)3;2*1-2;/h1-2H2,3H3;2*1H2,2H3; |
Clé InChI |
WVPHDWRDCWZXSC-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CC)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


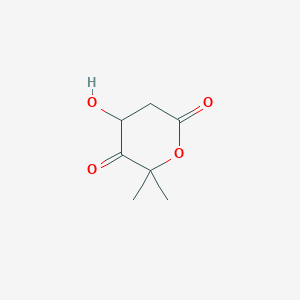

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
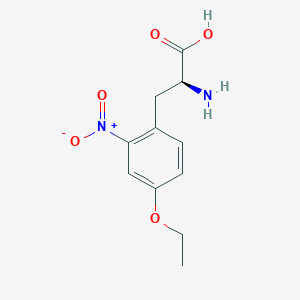
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
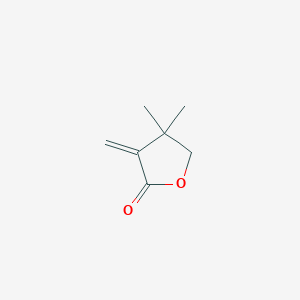
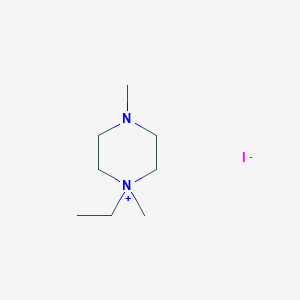
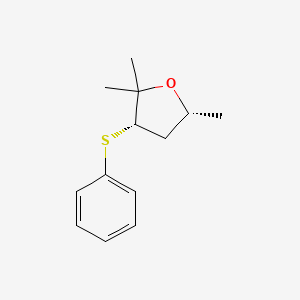


![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

